Ethyl 6-cyclobutylpyrimidine-4-carboxylate
Overview
Description
Ethyl 6-cyclobutylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Drug Metabolism and Pharmacokinetics
Metabolic Fate in Humans
Some compounds are investigated for their metabolic fate in humans to understand how they are processed and the implications for their therapeutic use. For example, Irinotecan, a chemotherapeutic agent, undergoes enzymatic hydrolysis and further glucuronidation, affecting its toxicity and therapeutic index (Gupta et al., 1994).
Pharmacokinetic Studies
The pharmacokinetics of compounds, including their absorption, distribution, metabolism, and excretion (ADME), are crucial for drug development. For instance, the pharmacokinetic profiles of FK3453 in rats, dogs, and humans were described to understand the mechanism responsible for its poor oral exposure in humans, attributing it to extensive metabolism by aldehyde oxidase (Akabane et al., 2011).
Therapeutic Efficacy and Safety
Chemotherapy Drug Development
Research on compounds like Ethyl 6-cyclobutylpyrimidine-4-carboxylate often aims at developing new chemotherapeutic agents. For example, the novel fluoropyrimidine carbamate capecitabine was tested for its efficacy and safety in treating metastatic breast cancer, showing promise as an effective treatment (Blum et al., 1999).
Enhancement of Exposure Therapy
In some cases, compounds are studied for their potential to enhance existing treatments, such as D-cycloserine's role in enhancing exposure therapy for social anxiety disorder (Guastella et al., 2008).
Properties
IUPAC Name |
ethyl 6-cyclobutylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)10-6-9(12-7-13-10)8-4-3-5-8/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVZUNOCYIAFJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.